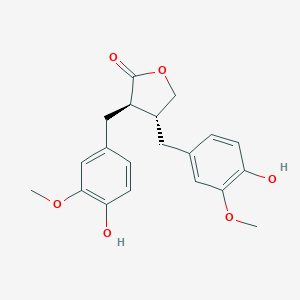

(-)-Matairesinol

Description

Matairesinol has been reported in Camellia sinensis, Raphanus sativus var. sativus, and other organisms with data available.

lignan that is a central precursor in plants in the biosynthesis of numerous lignans (coordinate with specific); RN refers to (3R-trans)-isome

Properties

IUPAC Name |

(3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATGKVZWFZHCLI-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920490 | |

| Record name | Matairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pearl white powder, Bland aroma | |

| Record name | Matairesinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (-)-Matairesinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Sparingly Soluble (in ethanol) | |

| Record name | (-)-Matairesinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

580-72-3 | |

| Record name | (-)-Matairesinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Matairesinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Matairesinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Matairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MATAIRESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLW63P8WUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Matairesinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C | |

| Record name | Matairesinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-Matairesinol: A Technical Guide to its Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Matairesinol is a lignan, a class of phenolic compounds widely distributed throughout the plant kingdom.[1][2] Lignans (B1203133), including this compound, are of significant scientific interest due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] This technical guide provides a comprehensive overview of the natural sources, plant distribution, and analytical methodologies for this compound, intended to serve as a valuable resource for researchers and professionals in drug development.

Natural Sources and Plant Distribution

This compound is found in a wide variety of plants, often alongside other lignans like secoisolariciresinol (B192356), pinoresinol, and lariciresinol.[1][5] It is particularly abundant in seeds, whole grains, and vegetables.[2] While lignans are present in almost all vascular plants, their concentration can vary significantly depending on the plant species, tissue type, geographical origin, and maturity.[6][7]

Key plant sources of this compound and other major lignans include:

-

Oilseeds: Flaxseed (Linum usitatissimum) and sesame seeds (Sesamum indicum) are among the richest sources of lignans.[1][8] While flaxseed is particularly high in secoisolariciresinol diglucoside (SDG), it also contains matairesinol.[1][5]

-

Grains: Rye (Secale cereale), wheat (Triticum aestivum), oats (Avena sativa), and barley (Hordeum vulgare) are significant dietary sources of lignans.[1][8]

-

Vegetables: Cruciferous vegetables from the Brassica family, such as broccoli and cabbage, contain notable levels of lignans.[8]

-

Fruits: Berries, apricots, and strawberries are also sources of these compounds.[1][2]

-

Woody Plants: Species such as Norway spruce (Picea abies) and various Forsythia species are known to contain matairesinol.[9][10] In Forsythia koreana and Forsythia suspensa, matairesinol is a significant constituent.[11][12]

Quantitative Data on Lignan Content

The following table summarizes the concentration of matairesinol and other major lignans in various plant-based foods. It is important to note that these values can vary based on the factors mentioned previously.

| Food Source | Matairesinol (µ g/100g ) | Secoisolariciresinol (µ g/100g ) | Pinoresinol (µ g/100g ) | Lariciresinol (µ g/100g ) | Total Lignans (µ g/100g ) | Reference |

| Flaxseed | 42.3 | 690,757 | 401 | 335 | 702,050 | [1] |

| Sesame Seeds | N/A | N/A | High | High | 29,331 | [1][8] |

| Rye | N/A | N/A | N/A | N/A | 7-764 | [1][8] |

| Brassica Vegetables | N/A | N/A | High | High | 185-2321 | [8] |

N/A: Data not specifically available for this compound in the cited sources, but the food source is a known contributor of total lignans.

Experimental Protocols

Extraction of this compound from Plant Material

The following is a generalized protocol for the extraction of this compound, which can be adapted based on the specific plant matrix.

a. Sample Preparation:

-

Plant material should be dried to prevent degradation of thermolabile compounds. Air-drying or oven-drying at temperatures below 60°C is recommended.[11]

-

Grind the dried material into a fine powder to increase the surface area for efficient extraction.[11]

b. Extraction:

-

Maceration: Submerge the powdered plant material in a suitable solvent (e.g., 80% methanol, ethanol-water mixture). Let the mixture stand at room temperature for 24-48 hours with occasional shaking.[11]

-

Ultrasonic-Assisted Extraction (UAE): Place the plant material and solvent mixture in an ultrasonic bath. Sonicate for a specified period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C).[3][9]

-

Filter the mixture to separate the extract from the solid residue. The extraction process can be repeated on the residue to maximize yield.[11]

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator.[11]

c. Purification:

-

Liquid-Liquid Partitioning: Resuspend the crude extract in water and transfer it to a separatory funnel. Add an equal volume of a non-polar solvent (e.g., hexane) to remove non-polar compounds. Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to extract the lignans. Repeat the ethyl acetate partitioning multiple times.[11]

-

Column Chromatography: Prepare a silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate). Load the concentrated ethyl acetate extract onto the column and elute with the solvent gradient. Collect fractions and monitor them using Thin Layer Chromatography (TLC) against a this compound standard.[11]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a common method for the quantification of this compound.

-

Standard and Sample Preparation: Prepare a stock solution of a known concentration of a this compound standard. Create a series of standard dilutions to generate a calibration curve. Dissolve the purified sample extract in the initial mobile phase. Filter all samples and standards through a 0.45 µm syringe filter before injection.[11]

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid).

-

Detection: UV detection at approximately 280 nm.[13]

-

-

Quantification: Inject the standards to establish a calibration curve of peak area versus concentration. Inject the sample and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.[11]

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway. The following diagram illustrates the key steps leading to its formation.

References

- 1. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lignan - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

The Biosynthesis of (-)-Matairesinol: A Technical Guide for Researchers

An In-depth Examination of the Core Pathway, Enzymes, and Experimental Methodologies for Drug Development and Scientific Professionals.

(-)-Matairesinol, a dibenzylbutyrolactone lignan (B3055560), stands as a pivotal intermediate in the biosynthesis of a diverse array of bioactive lignans (B1203133), including the precursor for the semi-synthesis of anticancer drugs, podophyllotoxin.[1] Found across a variety of plant species, its biological activities, which include antioxidant, anti-inflammatory, and anticancer properties, have garnered significant interest from the pharmaceutical and nutraceutical industries.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It serves as a core resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising natural product.

Core Biosynthetic Pathway

The journey to this compound begins with the ubiquitous phenylpropanoid pathway, a central metabolic route in plants that supplies the fundamental C6-C3 phenylpropane units. The biosynthesis can be broadly segmented into three principal stages:

-

Phenylpropanoid Pathway: The synthesis of coniferyl alcohol, the monomeric precursor of lignans, from L-phenylalanine.[1][2]

-

Dimerization and Sequential Reductions: The oxidative coupling of two coniferyl alcohol molecules to yield (+)-pinoresinol, which is then subjected to two consecutive reduction steps to form (-)-secoisolariciresinol.[3][4]

-

Final Oxidation: The dehydrogenation of (-)-secoisolariciresinol to produce this compound.[2][5]

The key enzymes and intermediates integral to this pathway are detailed below.

Key Enzymes and Intermediates

| Step | Precursor | Enzyme | Product | Cofactor(s) | Cellular Location |

| 1 | 2x Coniferyl alcohol | Dirigent Protein (DIR) & Laccase/Peroxidase | (+)-Pinoresinol | O₂ | Cell Wall |

| 2 | (+)-Pinoresinol | Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Lariciresinol | NADPH | Cytosol |

| 3 | (+)-Lariciresinol | Pinoresinol-Lariciresinol Reductase (PLR) | (-)-Secoisolariciresinol | NADPH | Cytosol |

| 4 | (-)-Secoisolariciresinol | Secoisolariciresinol (B192356) Dehydrogenase (SDH) | This compound | NAD⁺ | Cytosol |

Quantitative Data on this compound Biosynthesis

The efficiency of this compound production can vary significantly depending on the biological system and the specific enzymes utilized. The following table summarizes key quantitative data from studies involving recombinant expression of the biosynthetic enzymes.

| System | Enzyme(s) | Substrate | Product Titer | Conversion Efficiency | Reference |

| E. coli | PLR-SDH fusion protein | (+)-Pinoresinol | - | 49.8% in vitro (60 min) | [6] |

| E. coli | Mixture of rPLR and rSDH | (+)-Pinoresinol | - | 17.7% in vitro (60 min) | [6] |

| E. coli (multicellular, one-pot) | Prx02-PsVAO, IiPLR1, PpSIRD | Eugenol | 45.14 mg/L | - | [4][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and Purification of Recombinant PLR and SDH in E. coli

This protocol outlines the steps for producing and purifying the key enzymes involved in this compound biosynthesis.

-

Gene Cloning: a. Amplify the full-length coding sequences of the genes for pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SDH) from a plant source known to produce lignans (e.g., Podophyllum peltatum, Forsythia intermedia) using PCR. b. Clone the amplified cDNA into a suitable E. coli expression vector (e.g., pET series) containing a polyhistidine (His)-tag for affinity purification.

-

Protein Expression: a. Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow the recombinant E. coli in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate for 16-20 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Protein Purification: a. Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the soluble His-tagged protein. d. Purify the recombinant protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. e. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. f. Elute the purified protein with an elution buffer (lysis buffer with 250-500 mM imidazole). g. Confirm the purity and size of the recombinant protein by SDS-PAGE.

Protocol 2: In Vitro Enzyme Assays for PLR and SDH

This protocol details the procedure for determining the activity of the purified recombinant enzymes.

-

PLR Enzyme Assay: a. Prepare an assay mixture (total volume of 200 µL) containing:

- 100 mM Tris-HCl buffer (pH 7.5)

- 200 µM NADPH

- 50 µM (+)-pinoresinol (substrate)

- 1-5 µg of purified recombinant PLR protein b. Initiate the reaction by adding the enzyme. c. Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). d. Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing vigorously. e. Centrifuge to separate the phases and collect the ethyl acetate layer. f. Evaporate the solvent and redissolve the residue in methanol (B129727) for analysis.

-

SDH Enzyme Assay: a. Prepare an assay mixture (total volume of 200 µL) containing:

- 100 mM Tris-HCl buffer (pH 8.8)

- 1 mM NAD⁺

- 50 µM (-)-secoisolariciresinol (substrate)

- 1-5 µg of purified recombinant SDH protein b. Follow the incubation, reaction termination, and extraction steps as described for the PLR assay.

-

Product Identification and Quantification: a. Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. Identify the products by comparing their retention times and mass spectra with authentic standards of lariciresinol, secoisolariciresinol, and matairesinol. c. Quantify the amount of product formed to determine the specific activity of the enzyme.

Protocol 3: Quantification of Lignans in Plant Tissues or In Vitro Reactions by HPLC

This protocol provides a method for the quantitative analysis of key lignans in the this compound pathway.

-

Sample Preparation: a. For plant tissues, freeze-dry and grind the material to a fine powder. b. For in vitro reaction mixtures, proceed directly with extraction.

-

Extraction: a. Extract a known amount of powdered plant tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) using ultrasonication or shaking for 1-2 hours. b. For in vitro reactions, extract the entire reaction volume with an equal volume of ethyl acetate. c. Centrifuge the extract to pellet any solids. d. Collect the supernatant and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

HPLC Analysis: a. Reconstitute the dried extract in a known volume of the mobile phase (e.g., methanol/water mixture). b. Inject an aliquot of the sample onto a C18 reverse-phase HPLC column. c. Elute the lignans using a gradient of acetonitrile (B52724) and water (both often containing a small amount of formic acid, e.g., 0.1%). d. Detect the lignans using a UV detector (e.g., at 280 nm) or a mass spectrometer. e. Quantify the individual lignans by comparing the peak areas to a standard curve generated with authentic standards.

Pathway and Workflow Visualizations

To further elucidate the this compound biosynthetic pathway and associated experimental workflows, the following diagrams are provided.

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Caption: Experimental workflow for enzyme production and activity analysis.

Caption: Simplified regulatory network of lignan biosynthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Bioconversion of Pinoresinol into Matairesinol by Use of Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Matairesinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Matairesinol is a prominent member of the lignan (B3055560) family of polyphenolic compounds, naturally occurring in a variety of plants, including flaxseed, sesame seeds, and the wood of coniferous trees. As a phytoestrogen, it has garnered significant scientific interest for its diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound. It further details experimental protocols for its isolation and purification, and visualizes its biosynthetic origin and a key signaling pathway it modulates.

Chemical Structure and Stereochemistry

This compound is a dibenzylbutyrolactone lignan characterized by a central γ-butyrolactone ring substituted at the 3 and 4 positions with 4-hydroxy-3-methoxybenzyl groups.

Systematic IUPAC Name: (3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one[1]

Stereochemistry: The absolute configuration of the two chiral centers at positions 3 and 4 of the butyrolactone ring is (3R, 4R)[1]. This specific stereoisomer is the naturally occurring enantiomer.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and quantification in various matrices.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₂₂O₆ | [1] |

| Molecular Weight | 358.39 g/mol | [1] |

| CAS Number | 580-72-3 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 119 °C | [1] |

| Specific Optical Rotation ([α]D) | Data not definitively available in the searched literature, but is expected to be a negative value for the (-) enantiomer. | |

| ¹H NMR (CDCl₃, 400 MHz) | While a complete assigned spectrum for this compound was not found, typical chemical shifts (δ, ppm) for key protons in related lignans (B1203133) are: 6.5-6.9 (Ar-H), 3.8-4.2 (OCH₂), 3.8 (OCH₃), 2.5-3.0 (Ar-CH₂ and CH-CH₂), 2.3-2.6 (CH-CO). | [1] |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected chemical shifts (δ, ppm) based on its structure are: 178-180 (C=O), 145-147 (C-O, aromatic), 130-133 (C-C, aromatic), 110-122 (CH, aromatic), 70-72 (OCH₂), 55-56 (OCH₃), 45-47 (CH), 34-38 (CH₂). | [1] |

| Mass Spectrometry (MS) | Exhibits characteristic fragmentation patterns involving cleavage of the benzyl (B1604629) groups and opening of the lactone ring. Key fragments are often observed at m/z 137. | [1] |

Experimental Protocols

The following section details a general experimental workflow for the isolation and purification of this compound from a plant source, such as Forsythia suspensa.

Workflow for Isolation and Purification of this compound

Caption: A general workflow for the extraction and purification of this compound.

Detailed Methodologies

1. Plant Material Preparation:

-

Air-dry the leaves of Forsythia suspensa at room temperature or in an oven at a temperature below 60°C to prevent thermal degradation of the lignans.

-

Grind the dried leaves into a fine powder to increase the surface area for efficient solvent extraction.

2. Solvent Extraction:

-

Macerate the powdered plant material in 80% aqueous methanol (B129727) at room temperature for 24-48 hours with occasional agitation. Alternatively, use an ultrasonic bath for a more rapid extraction (e.g., 30-60 minutes).

-

The typical solvent-to-solid ratio is 10:1 (v/w).

3. Filtration and Concentration:

-

Filter the mixture through filter paper to separate the extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

4. Liquid-Liquid Partitioning:

-

Resuspend the crude extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel and partition it with an equal volume of ethyl acetate.

-

Shake the funnel vigorously and allow the layers to separate. The lignans will preferentially partition into the ethyl acetate layer.

-

Collect the ethyl acetate layer and repeat the partitioning process two more times to ensure complete extraction.

-

Combine the ethyl acetate fractions and evaporate the solvent to yield a lignan-enriched extract.

5. Column Chromatography:

-

Prepare a silica (B1680970) gel column packed in n-hexane.

-

Dissolve the lignan-enriched extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate).

-

Load the sample onto the column and elute with a gradient of increasing ethyl acetate concentration in n-hexane.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

6. High-Performance Liquid Chromatography (HPLC) Purification:

-

For final purification, subject the fractions containing this compound to preparative or semi-preparative HPLC.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid to improve peak shape) and acetonitrile.

-

Detection: UV detection at 280 nm.

-

Collect the peak corresponding to this compound.

7. Spectroscopic Analysis:

-

Confirm the structure and purity of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Biosynthesis of this compound

This compound is biosynthesized in plants from the monolignol, coniferyl alcohol, through a series of enzymatic steps.

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

The key steps in the biosynthesis of this compound from coniferyl alcohol are:

-

Oxidative Dimerization: Two molecules of coniferyl alcohol undergo oxidative coupling, a reaction catalyzed by laccases or peroxidases in conjunction with a dirigent protein, to form (+)-pinoresinol. The dirigent protein controls the stereochemistry of the reaction.

-

First Reduction: (+)-Pinoresinol is reduced by pinoresinol-lariciresinol reductase (PLR) to form (+)-lariciresinol.

-

Second Reduction: (+)-Lariciresinol is further reduced by the same enzyme, PLR, to yield (-)-secoisolariciresinol.

-

Oxidative Cyclization: Finally, (-)-secoisolariciresinol is oxidized by secoisolariciresinol dehydrogenase (SDH) to form the lactone ring of this compound.

Modulation of Signaling Pathways

This compound has been shown to modulate several intracellular signaling pathways, contributing to its biological activities. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascade, which is crucial in inflammation.

Caption: Inhibition of the MAPK/NF-κB signaling pathway by this compound.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the MAPK pathway (including ERK1/2) is activated. This leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα. The phosphorylation of IκBα targets it for degradation, releasing the transcription factor NF-κB. NF-κB then translocates to the nucleus, where it induces the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been shown to inhibit the phosphorylation of key components of the MAPK pathway, thereby preventing the downstream activation of NF-κB and suppressing the inflammatory response[2][3].

Conclusion

This compound is a well-characterized lignan with significant potential in the fields of nutrition and medicine. Its defined chemical structure and stereochemistry provide a solid foundation for further research into its biological mechanisms of action and for its development as a therapeutic agent. The experimental protocols and pathway diagrams presented in this guide offer valuable resources for researchers dedicated to exploring the full potential of this fascinating natural product.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacological Properties of (-)-Matairesinol

Introduction

This compound is a dibenzylbutyrolactone lignan, a class of phenolic compounds widely distributed in the plant kingdom, found in sources like seeds, fruits, and vegetables.[1][2] As a phytoestrogen, it serves as a precursor to the mammalian enterolignans, enterodiol (B191174) and enterolactone, which are produced by gut microbiota and are thought to be responsible for many of its physiological effects.[3][4] this compound has garnered significant scientific interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties.[3][5] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, detailing its mechanisms of action through key signaling pathways, summarizing quantitative data from preclinical studies, and outlining relevant experimental protocols.

Pharmacological Properties

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer types, including pancreatic, breast, and prostate cancers.[1][6][7][8] Its mechanisms are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways.

-

Pancreatic Cancer: In human pancreatic ductal adenocarcinoma (PDAC) cell lines (PANC-1 and MIA PaCa-2), this compound inhibits cell proliferation and progression.[1][6] It triggers apoptosis and induces mitochondrial impairment, characterized by the depolarization of the mitochondrial membrane and disruption of calcium homeostasis.[1][9] Furthermore, it suppresses cell migration by regulating invasive genes such as FOXM1, MMP1, VEGFA, and PLAU.[1] Studies have also shown that this compound can act synergistically with standard chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU), enhancing their anticancer effects.[1][6]

-

Prostate and Breast Cancer: Research indicates that this compound has potential in hormone-sensitive cancers.[8] It has been shown to decrease the viability of breast and prostate cancer cell lines.[7] One of its identified mechanisms is the inhibition of Histone deacetylase 8 (HDAC8), a promising target in cancer therapy that regulates cell proliferation and metastasis.[7] In metastatic prostate cancer, this compound is suggested to inhibit processes like the epithelial-to-mesenchymal transition and cell migration.[8]

Anti-inflammatory and Antioxidant Activity

This compound exhibits potent anti-inflammatory and antioxidant effects, which are central to its therapeutic potential in various pathological conditions, including sepsis-mediated brain injury and neuroinflammation.[10][11][12][13]

-

Mechanism of Action: The primary mechanism involves the upregulation of AMP-activated protein kinase (AMPK).[10][11] Activated AMPK, in turn, represses the pro-inflammatory MAPK and NF-κB signaling pathways.[10][11][12] This leads to a reduction in the expression of pro-inflammatory factors such as TNF-α, IL-1β, and IL-6.[11][12] In lipopolysaccharide (LPS)-stimulated microglia, this compound inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][15]

-

Antioxidant Effects: The compound enhances the cellular antioxidant defense system. It facilitates the production of glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD).[11][12] By activating the AMPK pathway, it also upregulates Nrf2 and Heme oxygenase-1 (HO-1), key regulators of the antioxidant response.[10][11]

Neuroprotective Activity

The anti-inflammatory and antioxidant properties of this compound contribute significantly to its neuroprotective effects, which have been observed in models of cerebral ischemia/reperfusion (I/R) injury and other neurodegenerative conditions.[14][16]

-

Ischemic Stroke: In rodent models of middle cerebral artery occlusion (MCAO), pretreatment with this compound significantly reduced brain edema, neurological deficits, and infarction volume.[14] The mechanism is linked to the downregulation of the TLR4-NLRP3 inflammasome pathway, which plays a critical role in neuroinflammation following ischemic injury.[14]

-

Microglial Activation: this compound has been shown to inhibit the activation of microglia, the primary immune cells in the brain.[12] By suppressing microglial activation, it reduces the release of neurotoxic inflammatory mediators, thereby protecting neurons from damage.[12][15]

Cardioprotective Activity

Recent studies have highlighted the potential of this compound in protecting against adverse cardiac remodeling and heart failure.[17]

-

Cardiac Hypertrophy and Fibrosis: In a mouse model of pressure overload induced by transverse aortic constriction (TAC), this compound was found to alleviate cardiac hypertrophy and fibrosis, preserve cardiac function, and reduce cardiomyocyte apoptosis and oxidative damage.[17]

-

Signaling Pathway: The cardioprotective mechanism involves the upregulation of Peroxiredoxin 1 (Prdx1), an antioxidant enzyme. This upregulation inhibits the PI3K/Akt/FoxO1 signaling pathway, which is implicated in pathological cardiac remodeling.[17]

Other Pharmacological Activities

-

Anti-osteoporotic Activity: this compound has shown potential in bone health by inhibiting the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the suppression of the p38/ERK-NFATc1 signaling axis.[18]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound.

Table 1: In Vitro Anticancer Effects of this compound on Pancreatic Cancer Cells

| Cell Line | Concentration | Effect | Result | Reference |

|---|---|---|---|---|

| PANC-1 | 80 µM | Inhibition of Proliferation | ~48% reduction | [1] |

| MIA PaCa-2 | 80 µM | Inhibition of Proliferation | ~50% reduction | [1] |

| PANC-1 | 80 µM | Reduction in PCNA Expression | ~30% reduction | [1] |

| MIA PaCa-2 | 80 µM | Reduction in PCNA Expression | ~33% reduction | [1] |

| PANC-1 | 80 µM | Spheroid Formation | ~78% reduction in area | [1] |

| MIA PaCa-2 | 80 µM | Spheroid Formation | ~61% reduction in area | [1] |

| PANC-1 | 80 µM | Transwell Cell Migration | ~79% reduction | [1] |

| MIA PaCa-2 | 80 µM | Transwell Cell Migration | ~86% reduction | [1] |

| PANC-1 | 80 µM | Cytosolic Ca2+ Increase | ~280% increase | [1] |

| MIA PaCa-2 | 80 µM | Cytosolic Ca2+ Increase | ~551% increase |[1] |

Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects of this compound

| Cell Model | Challenge | Concentration | Outcome Measure | Result | Reference |

|---|---|---|---|---|---|

| BV2 Microglia | LPS (1 µg/mL) | 6.25, 12.5, 25 µM | Nitric Oxide Production | Concentration-dependent reduction | [15][16] |

| BV2 Microglia | LPS (1 µg/mL) | 25 µM | iNOS Expression | Significant reduction | [15][16] |

| BV2 Microglia | LPS (1 µg/mL) | 25 µM | COX-2 Expression | Significant reduction | [15][16] |

| NSC-34 & HT22 Neurons | LPS (1 µg/mL) | 5, 10, 20 µM | Cell Viability | Concentration-dependent increase | [11][16] |

| SH-SY5Y Neurons | OGD/R | Not specified | Cell Viability | Increased viability |[14] |

Table 3: In Vivo Effects of this compound

| Animal Model | Condition | Dosage | Outcome Measure | Result | Reference |

|---|---|---|---|---|---|

| Rat | Sepsis (CLP) | 5, 10, 20 mg/kg | Neuronal Apoptosis | Reduced apoptosis | [19] |

| Rat | Cerebral I/R (MCAO) | 25, 50 mg/kg | Infarction Level | Significantly diminished | [14] |

| Mouse | Pressure Overload (TAC) | Not specified | Cardiac Hypertrophy | Significantly alleviated | [17] |

| Min Mouse | Intestinal Tumorigenesis | 0.02% (w/w) in diet | Tumor Number & Size | Increased (adverse effect noted) |[20] |

Note: One study in Min mice reported that this compound may have adverse effects on intestinal tumor formation, highlighting the need for context-dependent evaluation.[20]

Signaling Pathways

This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways.

Anticancer Signaling in Pancreatic Cancer

In pancreatic cancer cells, this compound induces apoptosis and inhibits survival by modulating the AKT and MAPK signaling pathways.[1] It leads to mitochondrial dysfunction, a key event in programmed cell death.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C20H22O6 | CID 119205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9: Interesting facts from the world of organic chemistry – Derivatives: Matairesinol – Lukáš Kolík – personal webpage [lukaskolik.cz]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Matairesinol, an active constituent of HC9 polyherbal formulation, exhibits HDAC8 inhibitory and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK | Aging [aging-us.com]

- 11. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aging-us.com [aging-us.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Matairesinol blunts adverse cardiac remodeling and heart failure induced by pressure overload by regulating Prdx1 and PI3K/AKT/FOXO1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-osteoclastogenic activity of matairesinol via suppression of p38/ERK-NFATc1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - Figure f3 | Aging [aging-us.com]

- 20. The plant lignans matairesinol and secoisolariciresinol administered to Min mice do not protect against intestinal tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of (-)-Matairesinol as a Phytoestrogen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Matairesinol, a lignan (B3055560) found in various plants, is a significant dietary precursor to the mammalian lignan enterolactone (B190478), a compound recognized for its phytoestrogenic activity. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its role as a phytoestrogen. While direct estrogenic activity of this compound is not well-documented, its conversion to enterolactone by gut microbiota confers it a significant role in modulating estrogen receptor-dependent signaling. This document details the current understanding of its mechanism of action, presents quantitative data on the bioactivity of its key metabolite, enterolactone, and provides detailed protocols for the essential experimental assays used to characterize phytoestrogenic compounds. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular mechanisms and experimental designs.

Introduction

Phytoestrogens are plant-derived compounds that are structurally and/or functionally similar to mammalian estrogens, enabling them to interact with estrogen receptors (ERs) and modulate estrogenic signaling pathways.[1] Lignans are a major class of phytoestrogens, and this compound is a prominent dietary lignan found in foods such as flaxseed, sesame seeds, and whole grains.[2][3] Upon ingestion, this compound is metabolized by the gut microbiota into enterolactone, which is considered the primary active metabolite responsible for the estrogenic effects associated with dietary lignan intake.[1][4] This guide will explore the biological activity of this compound, with a focus on its function as a precursor to the active phytoestrogen, enterolactone.

Mechanism of Action

The phytoestrogenic activity of this compound is primarily indirect and mediated through its conversion to enterolactone. Enterolactone exerts its effects by binding to estrogen receptors, ERα and ERβ, and subsequently modulating the transcription of estrogen-responsive genes.

Conversion of this compound to Enterolactone

The transformation of this compound to enterolactone is a multi-step process carried out by specific intestinal bacteria.[5][6] This bioconversion is a critical step for the manifestation of the phytoestrogenic effects. A simplified representation of this conversion is depicted below.

Caption: Metabolic conversion of this compound by gut microbiota.

Estrogen Receptor Signaling

Enterolactone, the active metabolite of this compound, binds to both ERα and ERβ. This interaction initiates a cascade of molecular events, leading to the regulation of target gene expression. The affinity of enterolactone for ERs is weaker than that of the endogenous estrogen, 17β-estradiol.[1]

Caption: Simplified genomic signaling pathway of enterolactone.

Quantitative Data on Phytoestrogenic Activity

While quantitative data on the direct biological activity of this compound is limited, the estrogenic properties of its metabolite, enterolactone, have been characterized. The following tables summarize the available data for enterolactone in comparison to 17β-estradiol and other known phytoestrogens.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Estrogen Receptor α (ERα) IC50 | Estrogen Receptor β (ERβ) IC50 | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |

| This compound | Data not available in searched literature. | Data not available in searched literature. | Data not available in searched literature. | Data not available in searched literature. |

| Enterolactone | ~500 nM[1] | ~500 nM[1] | 0.1 - 1[1] | 0.1 - 1[1] |

| 17β-Estradiol | ~1-2 nM | ~1-2 nM | 100 | 100 |

| Genistein | ~25 nM[1] | ~5 nM[1] | ~4[1] | ~20[1] |

| Daidzein | ~200 nM[1] | ~20 nM[1] | ~0.5[1] | ~5[1] |

IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled estrogen from the receptor. RBA is calculated relative to 17β-estradiol.

Table 2: In Vitro Estrogenic Activity

| Compound | Cell Line | Assay | EC50 | Relative Potency (vs. 17β-Estradiol) |

| This compound | MCF-7 | Proliferation (E-SCREEN) | Data not available in searched literature. | Data not available in searched literature. |

| Enterolactone | MCF-7 | Proliferation (E-SCREEN) | ~0.5-2 µM (stimulatory), >10 µM (inhibitory)[7] | Weak agonist/antagonist |

| 17β-Estradiol | MCF-7 | Proliferation (E-SCREEN) | ~1-10 pM[1] | 1 |

EC50 values represent the concentration of the compound that induces a half-maximal biological response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the phytoestrogenic activity of compounds like this compound and its metabolites.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to ERα and ERβ.

-

Materials:

-

Recombinant human ERα and ERβ

-

[³H]-17β-Estradiol

-

Test compound (e.g., this compound, Enterolactone)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Hydroxyapatite (B223615) slurry

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and unlabeled 17β-estradiol (for standard curve).

-

In assay tubes, combine the assay buffer, a fixed concentration of [³H]-17β-estradiol, and either the test compound dilution or unlabeled 17β-estradiol.

-

Add a fixed amount of ERα or ERβ to each tube.

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Add cold hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.

-

Incubate on ice with intermittent vortexing.

-

Centrifuge the tubes to pellet the hydroxyapatite.

-

Wash the pellets with assay buffer to remove unbound radioligand.

-

Resuspend the pellets in ethanol (B145695) and transfer to scintillation vials.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol.[1]

-

Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to induce the expression of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).

-

Materials:

-

ER-positive cell line (e.g., MCF-7, T47D) stably or transiently transfected with an ERE-luciferase reporter construct.

-

Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum (cs-FBS).

-

Test compound.

-

17β-Estradiol (positive control).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the transfected cells into a 96-well plate and allow them to attach.

-

Replace the medium with fresh medium containing various concentrations of the test compound, 17β-estradiol, or vehicle control.

-

Incubate the plate for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 value, which is the concentration of the test compound that induces a half-maximal reporter gene expression.

-

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

-

Materials:

-

MCF-7 cells.

-

Phenol red-free cell culture medium (e.g., DMEM).

-

Charcoal-stripped fetal bovine serum (cs-FBS).

-

Test compound.

-

17β-Estradiol (positive control).

-

Cell proliferation reagent (e.g., MTT, WST-1).

-

96-well cell culture plates.

-

Plate reader.

-

-

Procedure:

-

Seed MCF-7 cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Replace the medium with fresh medium containing various concentrations of the test compound, 17β-estradiol (for a standard curve), or vehicle control.

-

Incubate the plates for 6-7 days, replacing the medium with fresh treatment medium every 2-3 days.[1]

-

At the end of the incubation period, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the EC50 value, which is the concentration of the test compound that induces a half-maximal proliferative response.[1]

-

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the phytoestrogenic activity of a compound like this compound.

Caption: Workflow for in vitro assessment of phytoestrogenic activity.

Conclusion

This compound serves as a crucial dietary precursor to the biologically active phytoestrogen, enterolactone. While direct estrogenic activity of this compound appears to be minimal or absent, its metabolism by the gut microbiota to enterolactone imparts it with significant phytoestrogenic potential. Enterolactone exhibits weak estrogenic and, in some contexts, anti-estrogenic effects by binding to estrogen receptors and modulating gene expression. The quantitative data for enterolactone, along with the detailed experimental protocols provided in this guide, offer a robust framework for researchers and drug development professionals to further investigate the biological activities of this compound and other lignans. Future research should focus on elucidating the full spectrum of its metabolites and their specific interactions with cellular signaling pathways to fully understand their potential impact on human health.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. bcerp.org [bcerp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of this compound, (-)-enterolactone, and (-)-enterodiol from the natural lignan hydroxymatairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enterolactone and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Matairesinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matairesinol, a dibenzylbutyrolactone lignan (B3055560), has garnered significant scientific interest due to its diverse biological activities, including its role as a phytoestrogen and its potential as a scaffold for novel therapeutics. This technical guide provides an in-depth exploration of the historical discovery and isolation of matairesinol, alongside modern experimental protocols for its extraction, purification, and characterization. Detailed methodologies, quantitative data, and visualizations of experimental workflows and associated signaling pathways are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Historical Discovery and Structural Elucidation

The journey of matairesinol's discovery began in the 1930s, emerging from the chemical investigation of natural resins. The initial isolation is credited to Haworth and Kelly, who in 1936, reported the extraction of a new crystalline substance from the resin of the Matai tree (Podocarpus spicatus), a species native to New Zealand. They named this compound "matairesinol," derived from the common name of its plant source.

The foundational work on its structure was laid out in a series of papers in the Journal of the Chemical Society by R. D. Haworth and his collaborators. Their research involved classical chemical degradation methods, derivatization, and ultimately, synthesis to confirm the proposed structure. This early work established matairesinol as a lignan with a dibenzylbutyrolactone core.

Table 1: Key Milestones in the Discovery and Structural Elucidation of Matairesinol

| Year | Researchers | Key Contribution | Plant Source |

| 1935 | Haworth, R.D. and Richardson, T. | Initial investigations into the constitution of matairesinol. | Podocarpus spicatus |

| 1936 | Haworth, R.D. and Kelly, J. | First reported isolation of matairesinol and proposal of its lignan structure. | Podocarpus spicatus |

Modern Isolation and Purification Protocols

While the initial isolation of matairesinol was from Podocarpus spicatus, it has since been identified in a variety of other plant species, including flaxseed (Linum usitatissimum), sesame seeds (Sesamum indicum), and plants of the Forsythia and Cedrus genera. Modern isolation techniques have evolved to improve yield and purity, employing various chromatographic methods. Below are representative experimental protocols for the extraction and purification of matairesinol from plant sources.

Protocol 1: Isolation from Cedrus deodara

This protocol details a solid-liquid extraction followed by column chromatography.

Experimental Protocol:

-

Preparation of Plant Material: 200 g of dried and powdered wood from Cedrus deodara is loaded into a Soxhlet apparatus.

-

Defatting: The powder is first extracted with hexane (B92381) to remove essential oils and other non-polar constituents.

-

Extraction of Lignans: The hexane-extracted residue is then further extracted with chloroform (B151607).

-

Concentration: The chloroform extract is concentrated under reduced pressure to yield a syrupy residue.

-

Precipitation: The residue (approximately 50 g) is dissolved in about 60 mL of ethyl acetate (B1210297). This solution is added dropwise to approximately 5 L of hexane to precipitate the lignan-rich fraction.

-

Column Chromatography:

-

The precipitated solid (35 g) is filtered and dried.

-

The solid is then loaded onto a silica (B1680970) gel column (60-120 mesh).

-

The column is initially eluted with chloroform.

-

Elution with 3% methanol (B129727) in chloroform yields fractions containing matairesinol.

-

-

Purity and Yield: The yield of (-)-matairesinol from this process is approximately 0.06 g. Purity is typically assessed by HPLC.

Protocol 2: Semi-synthesis from Hydroxymatairesinol

A common and efficient method to obtain this compound is through the semi-synthesis from the more abundant lignan, 7-hydroxymatairesinol, which can be readily extracted from the knots of Norway spruce (Picea abies).

Experimental Protocol:

-

Hydrogenolysis of 7-hydroxymatairesinol: 15 g of a potassium acetate complex of 7-hydroxymatairesinol is dissolved in ethanol. A Pd/C catalyst is added, and the mixture is hydrogenated under pressure for approximately 200 minutes.

-

Work-up: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The residue is redissolved in dichloromethane (B109758) and washed with water to remove potassium acetate.

-

Purification: The organic phase is dried over sodium sulfate, concentrated, and purified by column chromatography on silica gel using a chloroform:methanol (92:2 v/v) eluent to yield pure this compound.

-

Yield: This method can achieve yields of approximately 90%.

Table 2: Quantitative Data for Matairesinol Isolation and Synthesis

| Method | Starting Material | Key Reagents/Solvents | Yield | Purity |

| Extraction from Cedrus deodara | Dried wood powder | Hexane, Chloroform, Ethyl Acetate, Methanol, Silica Gel | ~0.03% (w/w) | >95% (post-chromatography) |

| Semi-synthesis | 7-hydroxymatairesinol | Ethanol, Pd/C, H₂, Dichloromethane, Chloroform, Methanol | ~90% | >98% |

Structural Characterization

The unambiguous identification of isolated matairesinol relies on a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for the Characterization of this compound

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, and the aliphatic protons of the butyrolactone ring. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, carbonyl carbon of the lactone, and aliphatic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular formula C₂₀H₂₂O₆. Characteristic fragmentation patterns involving cleavage of the benzyl (B1604629) groups and opening of the lactone ring. |

| Infrared (IR) Spectroscopy | Absorption bands for hydroxyl groups, aromatic C-H stretching, C=O stretching of the lactone, and C-O stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single peak with a characteristic retention time on a C18 reversed-phase column, often detected at 280 nm. |

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Matairesinol Isolation

The overall process from plant material to purified matairesinol can be visualized as a multi-step workflow.

(-)-Matairesinol: A Comprehensive Technical Guide to its Role as an Angiogenesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. (-)-Matairesinol, a plant lignan (B3055560) found in various sources such as flaxseed and sesame seed, has emerged as a promising natural compound with anti-angiogenic properties. This technical guide provides an in-depth overview of the current understanding of this compound as an angiogenesis inhibitor, focusing on its mechanism of action, relevant signaling pathways, and the experimental evidence supporting its efficacy. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Introduction

The reliance of solid tumors on a dedicated blood supply for growth and dissemination has made anti-angiogenic therapies a cornerstone of modern cancer treatment. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are primary mediators of this process, making them attractive targets for therapeutic intervention. Natural products represent a vast reservoir of chemical diversity for the discovery of novel anti-cancer agents. This compound, a dibenzylbutyrolactone lignan, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Recent studies have highlighted its potential as an inhibitor of angiogenesis, suggesting a multi-faceted mechanism of action that extends beyond its effects on cancer cells alone.[2][3]

Mechanism of Action

The primary anti-angiogenic mechanism of this compound appears to be centered on the suppression of mitochondrial reactive oxygen species (mROS).[3] mROS act as signaling molecules that are implicated in both the initiation and progression of cancer, particularly in hypoxia and growth factor-mediated signaling pathways that drive angiogenesis.[3] By reducing mROS generation, this compound can attenuate these pro-angiogenic signals.[3]

Furthermore, this compound has been shown to decrease the levels of hypoxia-inducible factor-1α (HIF-1α) in hypoxic cancer cells.[3] HIF-1α is a master regulator of the cellular response to low oxygen and a key transcriptional activator of numerous pro-angiogenic genes, including VEGF. The downregulation of HIF-1α by this compound therefore represents a significant upstream mechanism for its anti-angiogenic effects.

While direct inhibition of VEGFR-2 phosphorylation by this compound has not been explicitly detailed in the reviewed literature, its impact on downstream signaling pathways common to VEGFR-2 activation, such as the PI3K/Akt and MAPK pathways, has been observed in cancer cells.[4] In pancreatic cancer cells, this compound was found to suppress the phosphorylation of ERK1/2, a key component of the MAPK pathway.[4]

Quantitative Data on Anti-Angiogenic and Anti-Proliferative Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound. It is important to note that specific IC50 values for the inhibition of endothelial cell proliferation, migration, and tube formation are not extensively reported in the currently available literature. The data below is derived from studies on cancer cell lines, which may not be directly transferable to endothelial cells but provides an indication of the compound's bioactivity.

Table 1: Inhibition of Cancer Cell Proliferation by this compound

| Cell Line | Assay | Concentration | Inhibition | Reference |

| PANC-1 (Pancreatic Cancer) | MTT Assay | 80 µM | 48% | [4] |

| MIA PaCa-2 (Pancreatic Cancer) | MTT Assay | 80 µM | 50% | [4] |

Table 2: Inhibition of Cancer Cell Migration by this compound

| Cell Line | Assay | Concentration | Inhibition | Reference |

| PC3 (Prostate Cancer) | Wound-Healing Assay | 50 µM | 10.99% open wound area | [2] |

| PC3 (Prostate Cancer) | Wound-Healing Assay | 100 µM | 24.48% open wound area | [2] |

| PC3 (Prostate Cancer) | Wound-Healing Assay | 200 µM | 71.33% open wound area | [2] |

| PANC-1 (Pancreatic Cancer) | Transwell Migration | 80 µM | 79% reduction vs control | [4] |

| MIA PaCa-2 (Pancreatic Cancer) | Transwell Migration | 80 µM | 86% reduction vs control | [4] |

Table 3: In Vitro and In Vivo Anti-Angiogenic Effects of this compound

| Assay | Model | Concentration | Effect | Reference |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Non-toxic concentration | Inhibition | [3] |

| Tube Formation | In vitro | Non-toxic concentration | Suppression | [3] |

| Chemoinvasion | In vitro | Non-toxic concentration | Suppression | [3] |

| Angiogenesis | Chick Chorioallantoic Membrane (CAM) | Non-toxic doses | Suppression | [3] |

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Matrix (e.g., Matrigel®, Growth Factor Reduced)

-

96-well tissue culture plates

-

This compound stock solution (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Incubator (37°C, 5% CO2)

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using a non-enzymatic cell dissociation solution or trypsin. Resuspend the cells in endothelial cell basal medium containing a low serum concentration (e.g., 0.5-1% FBS).

-

Cell Seeding: Adjust the cell suspension to a concentration of 1-2 x 10^5 cells/mL.

-

Treatment: Prepare serial dilutions of this compound in the low-serum medium. Add the desired concentrations of this compound or vehicle control to the cell suspension.

-

Incubation: Gently add 100 µL of the cell suspension containing the treatment to each well of the coated 96-well plate. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualization and Quantification: After incubation, examine the formation of tube-like structures using an inverted microscope. Capture images of multiple random fields for each well. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model to assess angiogenesis.

Materials:

-

Fertilized chicken eggs (Day 3-4 of incubation)

-

Egg incubator (37.5°C, 60-70% humidity)

-

Sterile phosphate-buffered saline (PBS)

-

Thermanox® coverslips or sterile filter paper discs

-

This compound stock solution

-

Vehicle control (e.g., DMSO diluted in PBS)

-

Stereomicroscope

-

Sterile forceps and scissors

-

70% ethanol

Procedure:

-

Egg Incubation: Incubate fertilized chicken eggs in a humidified incubator at 37.5°C.

-

Windowing the Egg: On embryonic day 3 or 4, clean the eggshell with 70% ethanol. Create a small hole in the blunt end of the egg over the air sac. Gently apply suction to the hole to detach the CAM from the shell membrane. Create a small window (approximately 1 cm²) in the shell on the side of the egg, exposing the CAM.

-

Sample Application: Prepare the this compound treatment by diluting the stock solution in sterile PBS to the desired final concentrations. Apply a small volume (e.g., 10 µL) of the this compound solution or vehicle control onto a sterile Thermanox® coverslip or filter paper disc. Allow it to air dry under sterile conditions.

-

Placement on CAM: Gently place the dried coverslip or disc, sample side down, onto the CAM, ensuring good contact with the blood vessels.

-

Sealing and Incubation: Seal the window with sterile tape and return the egg to the incubator for 48-72 hours.

-

Observation and Quantification: After the incubation period, carefully remove the tape and observe the area around the implant under a stereomicroscope. Capture images of the blood vessels. Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the implant or by measuring the total vessel length. A reduction in vessel formation in the this compound treated group compared to the control indicates anti-angiogenic activity.

Signaling Pathways and Visualizations

Proposed Signaling Pathway of this compound in Angiogenesis Inhibition

The following diagram illustrates the proposed mechanism of action for this compound as an angiogenesis inhibitor, integrating its known effects on mROS and HIF-1α with the established VEGF/VEGFR-2 signaling cascade. This compound's reduction of mROS and HIF-1α leads to a decrease in VEGF production. This, in turn, reduces the activation of VEGFR-2 and its downstream pro-angiogenic signaling pathways.

References

- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matairesinol inhibits angiogenesis via suppression of mitochondrial reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

From Plant to Human: A Technical Guide to the Metabolism of Lignans to Matairesinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate process by which plant lignans (B1203133) are metabolized into matairesinol within the human body. With a focus on quantitative data, detailed experimental protocols, and clear visualizations of the metabolic pathways, this document serves as a comprehensive resource for professionals in the fields of nutrition, pharmacology, and drug development. Understanding this metabolic conversion is crucial for harnessing the potential health benefits of lignans, including their antioxidant, anti-inflammatory, and phytoestrogenic properties.

Introduction to Lignan (B3055560) Metabolism

Plant lignans are a class of polyphenolic compounds found in a wide variety of plant-based foods, with flaxseed and sesame seeds being particularly rich sources.[1][2][3] Upon ingestion, these complex molecules are not directly absorbed but undergo extensive transformation by the gut microbiota.[4][5] This microbial metabolism is a critical step in the conversion of dietary lignans into their bioactive forms, the enterolignans, which include enterodiol (B191174) and enterolactone.[1][4] Matairesinol, a key intermediate and a plant lignan itself, is formed through the metabolic conversion of other plant lignans, most notably secoisolariciresinol (B192356).[6][7]

The Metabolic Pathway: From Plant Lignans to Matairesinol

The conversion of plant lignans to matairesinol is a multi-step process primarily carried out by anaerobic bacteria in the colon. The primary precursor to matairesinol is secoisolariciresinol, which is often found in its glycosylated form, secoisolariciresinol diglucoside (SDG).[6][8]

The key enzymatic reactions involved are:

-

Deglycosylation: The initial step involves the removal of glucose moieties from lignan glucosides, such as SDG, by bacterial β-glucosidases. This releases the aglycone, secoisolariciresinol.[8]

-

Dehydrogenation: Secoisolariciresinol is then converted to matairesinol through the action of secoisolariciresinol dehydrogenase (SDH), an NAD(P)+ dependent enzyme.[9][10][11]

Other plant lignans, such as pinoresinol (B1678388) and lariciresinol, can also be metabolized by the gut microbiota to enterodiol and subsequently enterolactone, with matairesinol being a potential intermediate in some pathways.[12][13] The conversion efficiency of these processes can vary significantly among individuals, largely due to differences in the composition and activity of their gut microbiota.[14]

Below is a diagram illustrating the core metabolic pathway from major plant lignans to matairesinol and other enterolignans.

Quantitative Data on Lignan Metabolism

The efficiency of matairesinol production from plant lignans is influenced by dietary intake, individual gut microbiome composition, and the specific lignan precursor. The following tables summarize key quantitative data from various studies.

Table 1: Concentration of Matairesinol and Precursors in Selected Foods

| Food Item | Matairesinol (µ g/100g ) | Secoisolariciresinol (µ g/100g ) | Pinoresinol (µ g/100g ) | Lariciresinol (µ g/100g ) | Reference |

| Flaxseed | 550 | 301,129 | - | - | [1][2] |

| Sesame Seeds | - | - | High concentrations | High concentrations | [2] |

| Rye Products | - | - | - | - | [14] |

| Brassica Vegetables | - | - | 185 - 2321 | 185 - 2321 | [2] |

| Red Wine (µ g/100ml ) | - | - | up to 91 | up to 91 | [2] |

Table 2: Urinary Excretion of Lignans Following Flaxseed Consumption in Postmenopausal Women

| Flaxseed Dose | Enterodiol (nmol/day) | Enterolactone (nmol/day) | Matairesinol (nmol/day) | Total Lignans (nmol/day) | Reference |

| 0 g/day | Baseline | Baseline | Not significantly altered | Baseline | [15] |

| 5 g/day | Increased by 1,009 | Increased by 21,242 | Not significantly altered | Increased by 24,333 | [15] |

| 10 g/day | Increased by 2,867 | Increased by 52,826 | Not significantly altered | Increased by 60,640 | [15] |

Table 3: In Vitro Conversion of Pinoresinol to Matairesinol

| Enzyme System | Conversion Yield (%) | Reference |

| Mixture of rPLR and rSDH | 17.7 | [8][12][13] |

| PLR-SDH Fusion Protein | 49.8 | [8][12][13] |

| Living recombinant E. coli expressing PLR-SDH | Complete conversion | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of lignan metabolism.

In Vitro Conversion of Secoisolariciresinol to Matairesinol by Human Gut Microbiota

This protocol describes the anaerobic incubation of secoisolariciresinol with human fecal microbiota to assess its conversion to matairesinol.

Workflow Diagram:

Materials:

-

Fresh fecal sample from a healthy human donor.

-

Anaerobic phosphate (B84403) buffer (pH 7.0).

-

Secoisolariciresinol standard.

-

Anaerobic chamber or jars with gas-generating kits.

-

Shaking incubator.

-

Diethyl ether.

-

LC-MS/MS or GC-MS system.

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize a fresh fecal sample (1:10 w/v) in pre-reduced anaerobic phosphate buffer.

-